molecular formula C14H10BrIO B1293250 2-(4-Bromophenyl)-2'-iodoacetophenone CAS No. 898783-94-3

2-(4-Bromophenyl)-2'-iodoacetophenone

Cat. No. B1293250
CAS RN: 898783-94-3
M. Wt: 401.04 g/mol
InChI Key: YSRDDVUIJJJBGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated acetophenones typically involves palladium-catalyzed reactions, as seen in the synthesis of multisubstituted triphenylenes and phenanthrenes using o-bromobenzyl alcohols and o-iodobiphenyls . Similarly, the synthesis of 2-amino-5-bromo-3-iodoacetophenone involves palladium-catalyzed Sonogashira cross-coupling . These methods suggest that a palladium-catalyzed approach could potentially be applied to synthesize 2-(4-Bromophenyl)-2'-iodoacetophenone.

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-(2',4'-difluorophenyl)acetophenone, has been characterized using techniques like IR, 1H NMR, and single-crystal X-ray diffractometry . These techniques could be used to determine the molecular structure of this compound, providing information on its crystal structure and electronic environment.

Chemical Reactions Analysis

Halogenated acetophenones participate in various chemical reactions. For instance, α-bromo-4-hydroxyacetophenone can be synthesized through α-bromination , and 2-amino-5-bromo-3-iodoacetophenone can undergo Claisen-Schmidt aldol condensation followed by palladium-catalyzed cross-coupling and heteroannulation . These reactions indicate that this compound could also be reactive towards nucleophilic addition, cross-coupling, and cyclization reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated acetophenones, such as melting point, boiling point, refractive index, and relative density, can be measured using standard laboratory techniques . These properties are influenced by the presence of halogen substituents, which can affect the compound's polarity, reactivity, and intermolecular interactions. The specific properties of this compound would need to be determined experimentally, but they are likely to be similar to those of related compounds.

properties

IUPAC Name

2-(4-bromophenyl)-1-(2-iodophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrIO/c15-11-7-5-10(6-8-11)9-14(17)12-3-1-2-4-13(12)16/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRDDVUIJJJBGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC2=CC=C(C=C2)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642295
Record name 2-(4-Bromophenyl)-1-(2-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898783-94-3
Record name 2-(4-Bromophenyl)-1-(2-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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